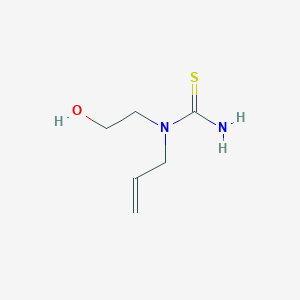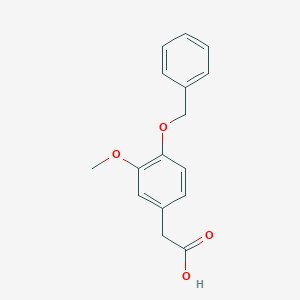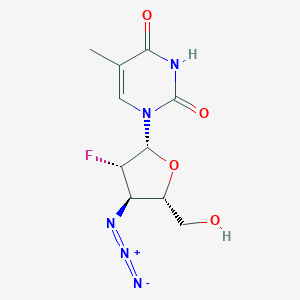
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, also known as FddAzaT, is a nucleoside analog that has been synthesized and studied for its potential use in antiviral therapies. This molecule is structurally similar to thymidine, a nucleoside that is essential for DNA synthesis. However, FddAzaT contains an azido group and a fluoro group in place of the 2' and 3' hydroxyl groups of the arabinose sugar, respectively. These modifications make FddAzaT a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against a range of viral infections.
Mechanism Of Action
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine acts as a chain terminator during viral DNA synthesis. The azido group of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is incorporated into the growing DNA chain by the viral polymerase, but it cannot be extended further due to its bulky nature. This results in premature termination of DNA synthesis and the inhibition of viral replication.
Biochemical And Physiological Effects
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent. However, some studies have reported that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine can cause DNA damage and induce apoptosis in certain cell types. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine in lab experiments include its potent antiviral activity, low toxicity, and ability to inhibit drug-resistant viral strains. However, the synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is complex and time-consuming, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Future Directions
There are several potential future directions for the study of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine. One area of research could focus on the development of more efficient synthesis methods for 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine and related nucleoside analogs. Another area of research could focus on the optimization of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine for use as an antiviral agent, including the development of prodrugs that can be more easily delivered to target cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, including its potential for inducing DNA damage and apoptosis. Overall, 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a promising candidate for further development as an antiviral agent, and its potential applications in the field of virology warrant further study.
Synthesis Methods
The synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine involves several steps, including the protection of the thymine base, the coupling of the protected base with a protected arabinose sugar, and the deprotection of the resulting nucleoside. The azido and fluoro groups are introduced during the synthesis of the arabinose sugar. The final product is purified by chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been extensively studied for its antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In vitro studies have shown that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against drug-resistant strains of HIV. 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent.
properties
CAS RN |
124424-26-6 |
|---|---|
Product Name |
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine |
Molecular Formula |
C10H12FN5O4 |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
AVYGFRQPURLSLQ-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Other CAS RN |
124424-26-6 |
synonyms |
1-(3-azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine 1-(3-azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine 1-ADFAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



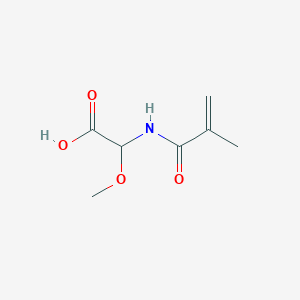
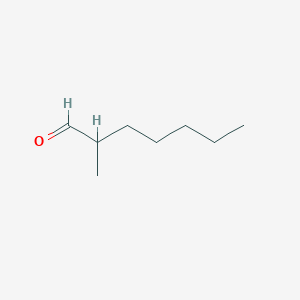
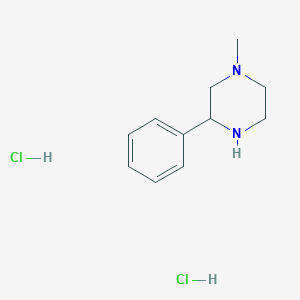
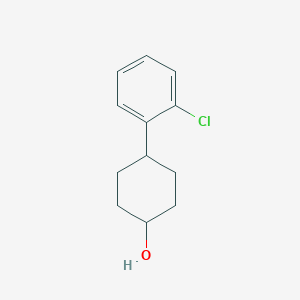
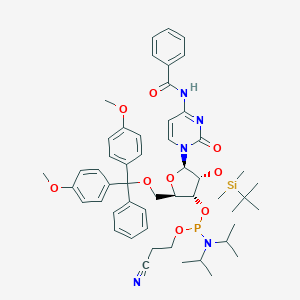
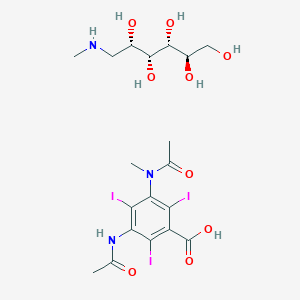
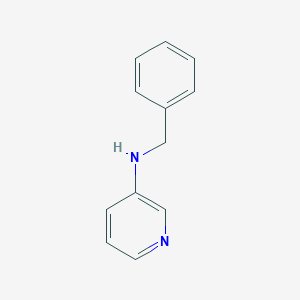
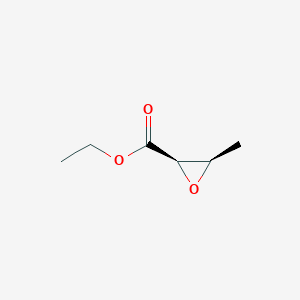
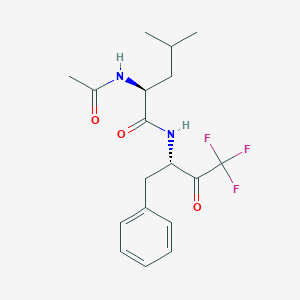
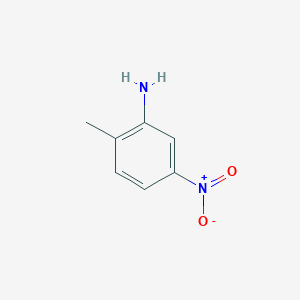
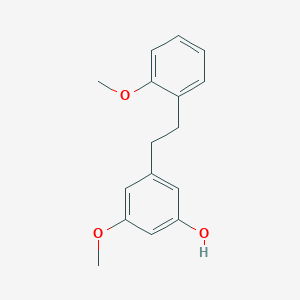
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
